molecular formula C25H23N3O2S B11316488 4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11316488
M. Wt: 429.5 g/mol
InChI Key: BETKPTQOYPZXCV-UHFFFAOYSA-N
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Description

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a naphthalene ring, a methoxyphenyl group, and a cyclopenta[d]pyrimidin-2-one core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of naphthalen-1-ylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with a methoxyphenyl-substituted pyrimidine derivative under specific reaction conditions, such as elevated temperature and the presence of a catalyst .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The naphthalene ring and the methoxyphenyl group are known to interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The cyclopenta[d]pyrimidin-2-one core is involved in hydrogen bonding and π-π interactions, which contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

4-[amino(naphthalen-1-yl)methyl]sulfanyl-1-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C25H23N3O2S/c1-30-18-10-5-9-17(15-18)28-22-14-6-13-21(22)24(27-25(28)29)31-23(26)20-12-4-8-16-7-2-3-11-19(16)20/h2-5,7-12,15,23H,6,13-14,26H2,1H3

InChI Key

BETKPTQOYPZXCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(CCC3)C(=NC2=O)SC(C4=CC=CC5=CC=CC=C54)N

Origin of Product

United States

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